
Taraxerol
Descripción general
Descripción
Taraxerol es un compuesto triterpenoide pentacíclico natural.
Aplicaciones Científicas De Investigación
Química: El taraxerol sirve como un valioso precursor para sintetizar otros compuestos triterpenoides con diversas actividades biológicas.
Biología: Juega un papel en los mecanismos de defensa de las plantas y se ha estudiado por su importancia ecológica.
Medicina: El this compound exhibe propiedades antiinflamatorias, antitumorales y antidiabéticas. .
Industria: El potencial del compuesto como producto natural para el desarrollo de fármacos ha ganado una atención significativa.
Mecanismo De Acción
El taraxerol ejerce sus efectos a través de varios objetivos y vías moleculares. Interactúa con vías de señalización clave, incluida la vía PI3K/AKT, que juega un papel crucial en la proliferación y supervivencia celular. Además, se ha demostrado que el this compound inhibe la activación de enzimas como MAP3K7 (TAK1) y la proteína quinasa B (Akt), lo que lleva a efectos antiinflamatorios y anticancerígenos .
Análisis Bioquímico
Biochemical Properties
Taraxerol interacts with various enzymes, proteins, and other biomolecules. It has been shown to inhibit oxidative stress by increasing the activity of the CYP2E1/Nrf2/HO-1 pathway . It also exhibits moderate inhibitory properties against PTP1B at concentrations higher than 50 µM .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been found to inhibit the proliferation, migration, and invasion of gastric cancer cells as well as induce G1 phase arrest and apoptosis in these cells . It also influences cell function by interacting with many molecular targets, including NF-κB, MAPKs, and COX .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It interacts with many molecular targets, including NF-κB, MAPKs, and COX . It also holds the potential to treat type 2 diabetes by acting as a glucose transport activator and as a glycogen synthesis stimulant .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, in a study where this compound was synthesized by engineered Saccharomyces cerevisiae, the this compound titer increased to 12.51 mg·l –1 through multiple metabolic engineering strategies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, this compound (2.5–10 mg/kg) inhibited oxidative stress in animal models of ethanol and high-fat diet-induced liver injury .
Metabolic Pathways
This compound is involved in various metabolic pathways. The biosynthesis of this compound in plants occurs through the mevalonate pathway in the cytosol . It also interacts with enzymes such as this compound synthase .
Transport and Distribution
It is known that this compound is chiefly concentrated in the leaves for most taxa .
Subcellular Localization
It is known that the biosynthesis of this compound in plants occurs in the cytosol .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de triterpenoides pentacíclicos como el taraxerol es un desafío. Un método reportado implica la síntesis parcial de 11,12-α-oxidothis compound, un derivado de taraxereno epóxido, a partir de α- y β-amirina. Este proceso incluye la exposición de una solución etanólica de α- y β-amirina a la luz solar del verano durante 12 semanas, lo que da como resultado un precipitado incoloro. La saponificación de este precipitado produce 11,12-α-oxidothis compound .
Métodos de producción industrial
La producción industrial de this compound es limitada debido a su bajo contenido en plantas medicinales y la naturaleza intensiva en energía de la extracción química. Los avances recientes en biotecnología han permitido la producción de this compound utilizando microorganismos recombinantes. Por ejemplo, se han desarrollado cepas de Saccharomyces cerevisiae modificadas genéticamente para producir this compound con rendimientos mejorados mediante estrategias de ingeniería metabólica .
Análisis De Reacciones Químicas
Tipos de reacciones
El taraxerol experimenta varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para modificar su estructura y mejorar su actividad biológica.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones químicas del this compound incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Las condiciones de reacción suelen implicar temperaturas controladas y niveles de pH para garantizar las transformaciones deseadas.
Productos principales
Los principales productos formados a partir de las reacciones químicas del this compound incluyen derivados oxidados, como el 11,12-α-oxidothis compound, y formas reducidas que conservan la estructura pentacíclica central. Estos derivados a menudo exhiben actividades biológicas mejoradas en comparación con el compuesto original .
Comparación Con Compuestos Similares
El taraxerol es estructuralmente similar a otros triterpenoides pentacíclicos, como la β-amirina y el lupeol. Posee propiedades únicas que lo distinguen de estos compuestos:
β-Amirina: Al igual que el this compound, la β-amirina es un triterpenoide natural que se encuentra en varias plantas. Ambos compuestos comparten vías biosintéticas similares y exhiben propiedades antiinflamatorias.
Lupeol: El lupeol es otro triterpenoide pentacíclico con propiedades antiinflamatorias y anticancerígenas.
Conclusión
El this compound es un triterpenoide pentacíclico versátil con un potencial significativo en varios campos científicos. Su estructura química única, sus diversas actividades biológicas y sus prometedoras aplicaciones terapéuticas lo convierten en un compuesto valioso para futuras investigaciones y desarrollo.
Propiedades
IUPAC Name |
(3S,4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-25(2)17-18-27(5)13-9-21-29(7)14-10-20-26(3,4)24(31)12-16-28(20,6)22(29)11-15-30(21,8)23(27)19-25/h9,20,22-24,31H,10-19H2,1-8H3/t20-,22+,23+,24-,27-,28-,29-,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGUGZHBAOMSFJ-GADYQYKKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CC=C3C4(CCC5C(C(CCC5(C4CCC3(C2C1)C)C)O)(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(C[C@H]1[C@@]3(CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4(C3=CC2)C)(C)C)O)C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001026552 | |
| Record name | Taraxerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001026552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127-22-0 | |
| Record name | Taraxerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Taraxerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Taraxerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001026552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TARAXEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A32778O852 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


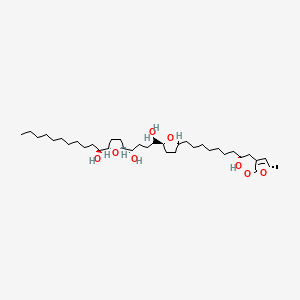



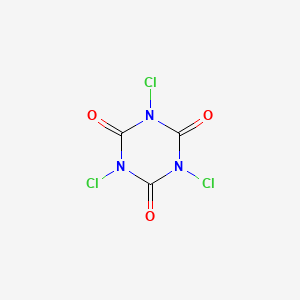
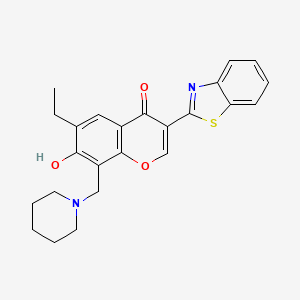

![4-[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B1681855.png)
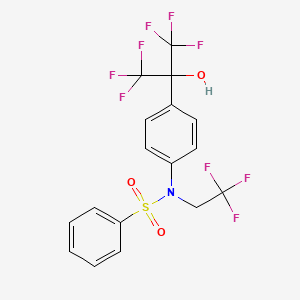
![N-{[5-(diethylsulfamoyl)thiophen-2-yl]methyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B1681861.png)
![1-butan-2-yl-3-(2-chloroethyl)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-3-nitrosourea](/img/new.no-structure.jpg)
![(E)-3-[[2-(3,4-dimethoxyphenyl)ethylamino]methyl]-4-[(2-hydroxyphenyl)methoxy]-4-oxobut-2-enoic acid](/img/structure/B1681864.png)
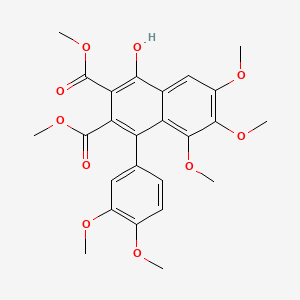
![(Z)-but-2-enedioic acid;[5-[2-(dimethylamino)ethyl]-8-methyl-2-(4-methylphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate](/img/structure/B1681869.png)
